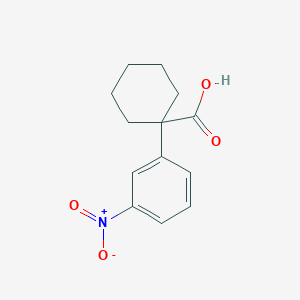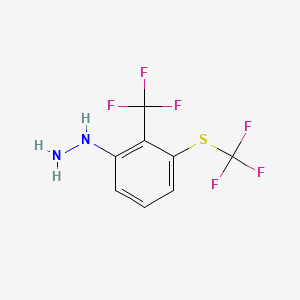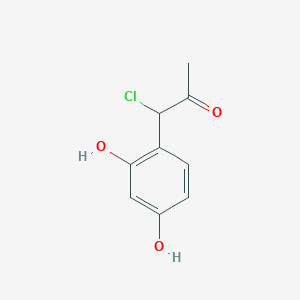
1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . This compound is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, along with a propan-2-one moiety. It is known for its diverse applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dihydroxyacetophenone with thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group . The reaction typically proceeds as follows:
2,4-Dihydroxyacetophenone+SOCl2→this compound+HCl+SO2
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chloro and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3,4-Dihydroxyphenyl)propan-2-one: This compound lacks the chloro group but has similar hydroxyl groups, making it less reactive in substitution reactions.
1-(5-Chloro-2,4-dihydroxyphenyl)propan-2-one: This compound has a chloro group at a different position on the phenyl ring, which may result in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-chloro-1-(2,4-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClO3/c1-5(11)9(10)7-3-2-6(12)4-8(7)13/h2-4,9,12-13H,1H3 |
InChI Key |
JCBIBGCLDUCLCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



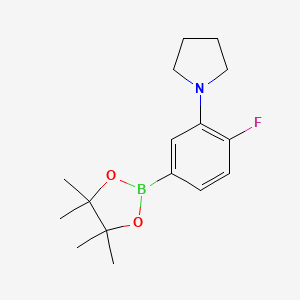
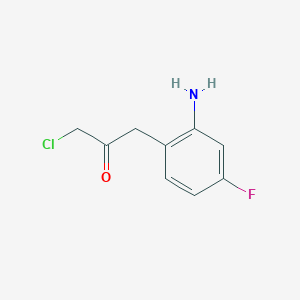

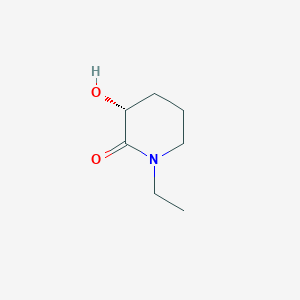
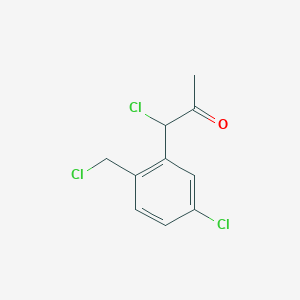
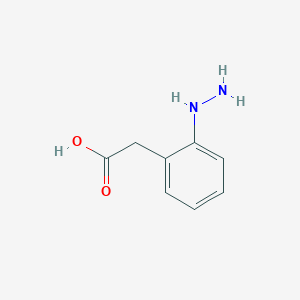
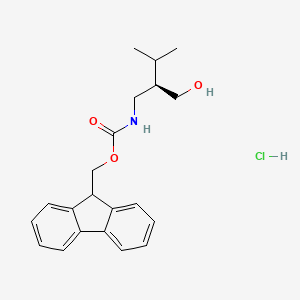
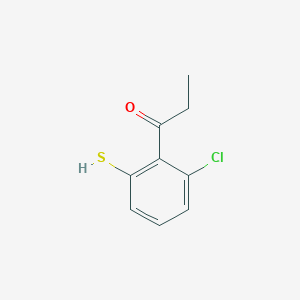
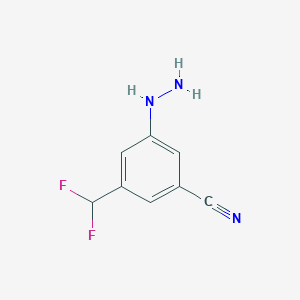
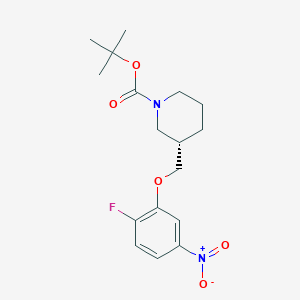
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)
